molecular formula C8H8ClNO B1354633 5-Chloro-2,3-dihydro-1-benzofuran-4-amine CAS No. 76093-76-0

5-Chloro-2,3-dihydro-1-benzofuran-4-amine

Cat. No.: B1354633
CAS No.: 76093-76-0
M. Wt: 169.61 g/mol
InChI Key: RCCQFCDSKKIMJZ-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a chemical compound that belongs to the benzofuran family . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of this compound involves the use of 2,3-dihydrobenzofuran, N-chlorosuccinimide, and [TEMPO] [OTf] in chloroform. The mixture is stirred at 25 degrees Celsius for 12 hours. After the reaction, the solvent is removed by rotary evaporation and column chromatography is used for separation .


Molecular Structure Analysis

The molecular structure of this compound is composed of a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .

Scientific Research Applications

Photostimulated Reactions

5-Chloro-2,3-dihydro-1-benzofuran-4-amine has been studied in the context of photostimulated reactions. Santiago E. Vaillard and colleagues (2004) demonstrated its involvement in fast tin-free hydrodehalogenation and reductive radical cyclization reactions, leading to the production of reduced products and cyclized reduced products in high yields (Vaillard, Rossi, & Postigo, 2004).

Synthesis and Antimicrobial Activity

Research led by A. S. Lunkad et al. (2015) focused on the synthesis of new benzofuran derivatives, including this compound. This study also explored the antimicrobial activities of these synthesized compounds (Lunkad et al., 2015).

α-Substituted Benzofuranmethamines Synthesis

Nikhom Wongsa and team (2013) conducted a study on the concise synthesis of α-substituted 2-benzofuranmethamines. This involved using α-substituted 2-benzofuranmethyl carbocation intermediates, which is relevant to this compound (Wongsa et al., 2013).

β-Amyloid Aggregation Inhibition

H. Choi and colleagues (2003) synthesized a derivative of this compound for potential use as a β-amyloid aggregation inhibitor. This research contributes to understanding its application in inhibiting pathological protein aggregation (Choi et al., 2003).

Antimicrobial and Analgesic Activities

Bhovi K. Venkatesh's team (2010) developed a synthesis protocol for 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives. These compounds, related to this compound, were screened for their antimicrobial and analgesic activities (Venkatesh, Bodke, & Biradar, 2010).

Future Directions

Benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, have shown promise in various fields of scientific research. They could be used to develop new catalysts for a range of reactions, or to study the biochemical and physiological effects of a range of compounds. Furthermore, they have potential applications in the treatment of microbial diseases .

Biochemical Analysis

Cellular Effects

The effects of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine on cellular processes are profound. It has been observed to inhibit cell growth in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the enzyme cytochrome P450, which plays a crucial role in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that while it can be effective at lower doses, higher doses may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which in turn impact its activity and function. Understanding these mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors influence its activity and function within the cell, highlighting the importance of understanding its precise localization for potential therapeutic applications.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCQFCDSKKIMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506315
Record name 5-Chloro-2,3-dihydro-1-benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76093-76-0
Record name 5-Chloro-2,3-dihydro-1-benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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